molecular formula C13H17NO3 B14745525 Ethyl 4-[(3-oxobutyl)amino]benzoate CAS No. 4788-79-8

Ethyl 4-[(3-oxobutyl)amino]benzoate

Cat. No.: B14745525
CAS No.: 4788-79-8
M. Wt: 235.28 g/mol
InChI Key: NSNWTQNUVXLMQX-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-oxobutyl)amino]benzoate is a chemical compound with the molecular formula C13H15NO4. It is also known by other names such as ethyl 4-(3-oxobutanamido)benzoate and ethyl 4-(acetoacetylamino)benzoate . This compound is an ester derivative of benzoic acid and is characterized by its unique structure, which includes an ethyl ester group and an acetoacetylamino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-oxobutyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with acetoacetic acid or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction can be represented as follows:

[ \text{Ethyl 4-aminobenzoate} + \text{Acetoacetic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction conditions and can lead to higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-oxobutyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 4-[(3-oxobutyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-[(3-oxobutyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-[(3-oxobutyl)amino]benzoate.

    Ethyl benzoate: A simpler ester of benzoic acid.

    Methyl butyrate: Another ester with a different alkyl group.

Uniqueness

This compound is unique due to its combination of an ethyl ester group and an acetoacetylamino group, which imparts distinct chemical and biological properties compared to other esters .

Properties

CAS No.

4788-79-8

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 4-(3-oxobutylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)11-4-6-12(7-5-11)14-9-8-10(2)15/h4-7,14H,3,8-9H2,1-2H3

InChI Key

NSNWTQNUVXLMQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C

Origin of Product

United States

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